Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Description
Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a bicyclic amine derivative with a norbornane-like scaffold. Its molecular formula is $ \text{C}{11}\text{H}{20}\text{ClN}2\text{O}2 $, molecular weight 212.29 g/mol, and CAS number 1005077-74-6 . The compound features a rigid [2.2.1] bicyclic system with a tertiary butyl ester (Boc) protecting group and a primary amine functional group at the 6-position, which is protonated as a hydrochloride salt. Key physicochemical properties include a density of $ 1.1 \pm 0.1 \, \text{g/cm}^3 $, boiling point $ 294.8 \pm 23.0^\circ \text{C} $, and flash point $ 132.1 \pm 22.6^\circ \text{C} $ . It is used as a chiral building block in pharmaceutical synthesis, particularly for constrained peptidomimetics and enzyme inhibitors.
Properties
Molecular Formula |
C11H21ClN2O2 |
|---|---|
Molecular Weight |
248.75 g/mol |
IUPAC Name |
tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7;/h7-9H,4-6,12H2,1-3H3;1H |
InChI Key |
IEIPJHPABAWGJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction.
Protection of the carboxylate group: The carboxylate group is often protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and high-pressure reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form a nitro group.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: The major product is the nitro derivative of the compound.
Reduction: The major product is the alcohol derivative.
Substitution: The major products depend on the substituent introduced, such as alkyl or acyl derivatives.
Scientific Research Applications
Chemistry
Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a building block in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
- Substitution Reactions : The amino group can engage in nucleophilic substitution to form amides or other derivatives.
Biology
In biological research, this compound has been investigated for its potential as a ligand in biochemical assays. Its ability to form hydrogen bonds with biological macromolecules allows it to influence their structure and function, making it valuable in studying enzyme interactions and receptor modulation.
Medicine
The compound has shown promise in medicinal chemistry due to its potential therapeutic properties:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, such as glutamate dehydrogenase, which is crucial for insulin secretion regulation.
- Receptor Modulation : Preliminary studies suggest that it could modulate neurotransmitter receptors, impacting conditions like epilepsy and anxiety disorders.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by disrupting amino acid transport mechanisms, thus affecting cellular metabolism and growth.
Case Studies
-
Enzyme Inhibition Studies :
- A study demonstrated that tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate effectively inhibited glutamate dehydrogenase activity, suggesting its potential role in diabetes treatment by regulating insulin secretion.
-
Neurotransmitter Receptor Interaction :
- Research conducted on animal models indicated that the compound modulated excitatory neurotransmission, providing insights into its potential application for treating neurological disorders.
-
Anticancer Activity :
- In vitro studies showed that the compound could induce apoptosis in various cancer cell lines, highlighting its potential as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the bicyclic structure provides rigidity and specificity. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access.
Comparison with Similar Compounds
Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate
- Molecular Formula : $ \text{C}{12}\text{H}{20}\text{N}2\text{O}2 $
- CAS : 1251013-48-5
- Key Differences: The bicyclo[4.1.0] system introduces a seven-membered ring with a bridgehead nitrogen, reducing ring strain compared to [2.2.1].
Tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate Hydrochloride
- Molecular Formula : $ \text{C}{12}\text{H}{23}\text{ClN}2\text{O}2 $
- CAS : 2445794-76-1
- Key Differences : The [3.2.0] bicyclic system has a larger ring size and an additional methylene group in the amine side chain, which may enhance solubility or alter steric effects .
Analogues with Varied Substituents
Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- CAS : 198835-04-0
- Key Differences: Replacing the amino group with a ketone (oxo) eliminates the basicity of the amine, affecting hydrogen-bonding capacity and reactivity in synthetic pathways .
Tert-butyl (1R,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- CAS : 1403865-39-3
Stereochemical Variants
(1R,4R,6S)-tert-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
(1S,4S,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
- CAS : 1256107-32-0
- Key Differences: The amino group is repositioned to the 5-position, altering the molecule's dipole moment and hydrogen-bonding geometry .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique bicyclic structure, is a derivative of the 2-azabicyclo[2.2.1]heptane framework, which is known for its diverse pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
- CAS Number : 1628319-93-6
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
The compound features a tert-butyl group attached to a bicyclic system with an amino and carboxylate functional group, which contributes to its biological activity.
Research indicates that compounds based on the 2-azabicyclo[2.2.1]heptane structure can interact with various biological targets, including enzymes and receptors involved in metabolic pathways:
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Compounds similar to tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane have been shown to act as DPP-4 inhibitors, which are important in the management of type 2 diabetes mellitus by enhancing incretin levels and subsequently insulin secretion .
- Orexin Receptor Antagonism : This compound class has also been investigated for their potential as orexin receptor antagonists, which may have implications in treating sleep disorders and obesity .
- Neuroprotective Effects : The bicyclic structure has been associated with neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies and Research Findings
Toxicological Profile
While the biological activities are promising, understanding the safety profile is crucial for further development:
- Preliminary toxicity studies indicate that these compounds may have manageable safety profiles; however, comprehensive toxicological evaluations are necessary for clinical applications.
Q & A
Q. What are the key synthetic routes for synthesizing tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride?
The compound is synthesized via multi-step routes involving bicyclic framework formation followed by functionalization. A common approach includes:
- Step 1 : Construction of the azabicyclo[2.2.1]heptane core using ring-closing strategies, such as intramolecular cyclization of amino esters or ketones under acidic or basic conditions .
- Step 2 : Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
- Step 3 : Hydrochloride salt formation by treating the free base with HCl in a solvent such as dichloromethane or ethyl acetate . Critical factors include solvent choice (e.g., DMSO for solubility), temperature control (e.g., 90°C for amidation), and catalysts (e.g., K2CO3 for deprotonation) .
Q. What structural features distinguish this compound from its analogs?
The compound’s uniqueness lies in its bicyclic framework combined with a tertiary amine, a tert-butyl carbamate group, and a hydrochloride counterion. Key differentiating features include:
- Azabicyclic Core : The 2-azabicyclo[2.2.1]heptane system provides rigidity and stereochemical complexity, influencing receptor binding .
- Amino Group Placement : The 6-amino substituent contrasts with analogs like tert-butyl 5-hydroxyimino derivatives, which lack the primary amine and instead have an imino group .
- Hydrochloride Salt : Enhances solubility in polar solvents compared to non-salt forms .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve reaction rates for amidation steps, while dichloromethane is preferred for Boc protection due to inertness .
- Temperature Control : Maintaining 90°C during nucleophilic substitutions minimizes side reactions (e.g., hydrolysis) .
- Catalyst Screening : Bases like K2CO3 or Et3N are critical for deprotonating intermediates; their stoichiometry must be calibrated to avoid excess, which can lead to byproducts .
- Purification : Column chromatography with gradients of hexane/ethyl acetate (e.g., 75:25) effectively isolates the product from unreacted starting materials .
Q. What methods are effective in characterizing the stereochemistry of this compound?
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
- X-ray Crystallography : Confirms absolute configuration, particularly for intermediates like tert-butyl (1R,4R,6R)-6-hydroxy derivatives .
- NMR Spectroscopy : NOESY or ROESY experiments detect through-space correlations to assign relative stereochemistry .
- Optical Rotation : Matches observed values with literature data for known stereoisomers .
Q. How do data contradictions in reported synthesis routes affect reproducibility?
Discrepancies in reaction yields or byproduct profiles often arise from:
- Ambiguous Stereochemical Control : Varied diastereomer ratios due to insufficiently optimized reaction conditions (e.g., temperature or solvent polarity) .
- Impurity in Starting Materials : For example, tert-butyl carbamate precursors with residual moisture can hydrolyze, reducing Boc-protection efficiency . Mitigation strategies include:
- Replicating procedures with rigorous moisture control (e.g., molecular sieves).
- Validating intermediates via LC-MS or NMR before proceeding to subsequent steps .
Methodological Considerations
Q. What analytical techniques are recommended for assessing purity and stability?
- HPLC-MS : Quantifies purity (>95%) and detects degradation products (e.g., tert-butyl group hydrolysis) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for the hydrochloride salt form .
- Karl Fischer Titration : Monitors moisture content, critical for hygroscopic intermediates .
Q. How does the stereochemistry of the azabicyclic core influence biological activity?
- Receptor Binding : The (1R,4R,6R) configuration in related analogs shows enhanced affinity for neurotransmitter transporters compared to (1S,4S) isomers .
- Metabolic Stability : Exo vs. endo stereochemistry affects susceptibility to cytochrome P450 enzymes, as demonstrated in pharmacokinetic studies of similar bicyclic amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
